3-Iodo-5-(methoxycarbonyl)benzoic acid

Cross-Coupling Reaction Kinetics Synthetic Efficiency

Choose 3-Iodo-5-(methoxycarbonyl)benzoic acid for critical cross-coupling steps where aryl bromides fail. The iodo substituent delivers superior reactivity in palladium-catalyzed transformations, enabling low catalyst loads (<0.5 mol% Pd) and high conversion with sterically hindered partners. The methyl ester provides orthogonal protection, allowing selective functionalization without additional protection steps—avoid complex mixtures seen with diacid analogs like 5-iodoisophthalic acid. Secure robust, cost-effective process development and rapid lead optimization with this high-purity building block.

Molecular Formula C9H7IO4
Molecular Weight 306.05 g/mol
CAS No. 93116-99-5
Cat. No. B1369282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(methoxycarbonyl)benzoic acid
CAS93116-99-5
Molecular FormulaC9H7IO4
Molecular Weight306.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)I
InChIInChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
InChIKeyNDJVBDKXAJSYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS 93116-99-5) as a Strategic Building Block for Cross-Coupling


3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS 93116-99-5) is a difunctional aromatic building block belonging to the class of 5-substituted isophthalic acid derivatives. It features a carboxylic acid and a methyl ester group in a meta-arrangement on a benzene ring, with an iodine atom at the 5-position . This substitution pattern provides orthogonal reactivity: the aryl iodide enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), while the carboxylic acid and ester groups offer distinct handles for subsequent amidation, esterification, or decarboxylative functionalization . It is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of pharmaceutical agents, particularly those targeting inflammatory diseases , and in materials science for the construction of coordination polymers and metal-organic frameworks (MOFs) [1].

Why 3-Iodo-5-(methoxycarbonyl)benzoic acid Cannot Be Replaced by Common Analogs in Synthetic Planning


Procurement of generic 'halo-isophthalic acid monoester' is a high-risk strategy for robust synthetic routes due to the non-linear and highly substrate-dependent reactivity of aryl halides in cross-coupling. While the bromo-analog, 3-Bromo-5-(methoxycarbonyl)benzoic acid (CAS 161796-10-7) , may appear as a direct substitute, it is well-established that aryl iodides are significantly more reactive than aryl bromides in palladium-catalyzed transformations, often enabling milder reaction conditions, higher turnover frequencies, and successful coupling with sterically hindered or electron-deficient partners where bromides fail or proceed with low yield [1]. Conversely, substituting with a compound like 5-Iodoisophthalic acid (CAS 51839-16-8) forfeits the critical orthogonal protection provided by the methyl ester, necessitating an additional synthetic step for selective monofunctionalization and potentially leading to complex mixtures of products . The specific combination of the highly reactive iodo-leaving group and the strategically protected carboxylic acid defines the unique synthetic utility of this building block, and its substitution can derail entire synthetic sequences.

Quantitative Differentiation Evidence for 3-Iodo-5-(methoxycarbonyl)benzoic acid vs. Analogs


Superior Reactivity of Aryl Iodide vs. Aryl Bromide in Cross-Coupling

The aryl iodide functional group of 3-Iodo-5-(methoxycarbonyl)benzoic acid confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo analog. Aryl iodides are well-documented to undergo oxidative addition to Pd(0) catalysts at rates that are typically 10^2 to 10^4 times faster than the corresponding aryl bromides under identical conditions [1]. This increased reactivity is critical for enabling coupling with less reactive, sterically hindered, or electron-rich boronic acids, often leading to substantially higher isolated yields. While no direct head-to-head study of this specific compound was located in the literature, this fundamental reactivity principle is a cornerstone of modern synthetic organic chemistry and directly informs procurement decisions for building blocks [2].

Cross-Coupling Reaction Kinetics Synthetic Efficiency

Orthogonal Protection Strategy for Selective Functionalization

This compound offers a built-in orthogonal protection strategy that is absent in its fully deprotected analog, 5-Iodoisophthalic acid. The presence of both a carboxylic acid and a methyl ester allows for sequential, chemoselective transformations. The carboxylic acid can be activated (e.g., as an acid chloride or active ester) for amide bond formation without affecting the methyl ester. Conversely, the methyl ester can be saponified under basic conditions to reveal the second carboxylic acid after the first has been functionalized [1]. This is a key advantage over 5-Iodoisophthalic acid, where both acid groups are equally reactive, leading to statistical mixtures of mono- and di-functionalized products unless complex protecting group strategies are employed .

Medicinal Chemistry Protecting Groups Synthetic Strategy

Precursor for Halogen-Bond Directed Assembly of Coordination Polymers

The iodine atom on the aromatic core is not merely a leaving group for cross-coupling; it also serves as a powerful halogen bond donor, a feature absent in non-iodinated analogs. This property has been extensively exploited in the field of crystal engineering. For instance, 5-iodoisophthalic acid (the diacid analog of the target compound) has been used to synthesize a series of seven divalent coordination polymers, where the iodine atom's ability to participate in halogen bonding (e.g., I···π, I···O) plays a crucial role in directing the supramolecular assembly and determining the final crystal architecture [1][2]. The target compound, with its single protected acid group, could act as a 'capping' ligand or a building block for more sophisticated, hierarchically assembled structures where this directional halogen bonding is key.

Coordination Polymers MOFs Crystal Engineering

Procurement-Driven Application Scenarios for 3-Iodo-5-(methoxycarbonyl)benzoic acid


Medicinal Chemistry: Late-Stage Diversification of a Drug Candidate Core

A medicinal chemist has identified a core scaffold requiring derivatization at the 5-position to explore structure-activity relationships (SAR). 3-Iodo-5-(methoxycarbonyl)benzoic acid is procured as the key building block. Its aryl iodide is exploited in a high-throughput Suzuki-Miyaura coupling screen against a diverse library of boronic acids to rapidly generate an array of biaryl analogs [1]. The superior reactivity of the aryl iodide [2] ensures high conversion across a broad range of coupling partners, including those that are sterically demanding. Following successful coupling, the methyl ester is hydrolyzed to reveal a free carboxylic acid, which can then be used to attach the elaborated molecule to a linker or for further functionalization. This orthogonal strategy enables the convergent and efficient synthesis of a focused library for lead optimization [3].

Process Chemistry: Scale-Up of a Key Intermediate for an API

A process chemist is tasked with developing a robust, cost-effective route for a kilogram-scale synthesis of a key pharmaceutical intermediate. The planned route uses 3-Iodo-5-(methoxycarbonyl)benzoic acid in a pivotal Suzuki-Miyaura coupling step. Procurement decisions are guided by the known high reactivity of the aryl iodide, which allows the use of a lower catalyst loading (e.g., <0.5 mol% Pd) [1] and milder reaction conditions, thereby reducing the cost of palladium and minimizing the risk of heavy metal contamination in the final API [2]. This inherent reactivity advantage over the corresponding bromo-analog is a critical factor in selecting this specific building block for process development, as it directly impacts the overall cost of goods and process robustness.

Materials Science: Synthesis of a Halogen-Bonded MOF or Coordination Polymer

A materials chemist is designing a novel metal-organic framework (MOF) with specific pore characteristics or electronic properties. The scientist procures 3-Iodo-5-(methoxycarbonyl)benzoic acid as a linker precursor. The iodine atom is intentionally incorporated not for cross-coupling, but for its ability to act as a strong halogen bond donor to direct supramolecular assembly and potentially confer unique electronic or optoelectronic properties to the resulting framework [1]. The methyl ester is saponified in situ during the solvothermal MOF synthesis to reveal the diacid linker. The resulting MOF is characterized, and the presence and orientation of the iodo groups are confirmed to play a key role in the final 3D architecture, a feature that would be impossible to achieve with a non-iodinated linker analog [2].

Technical Documentation Hub

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